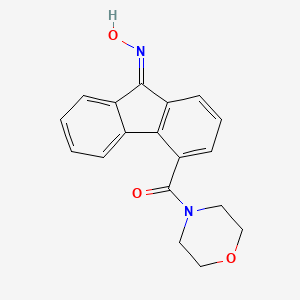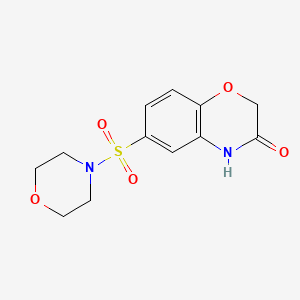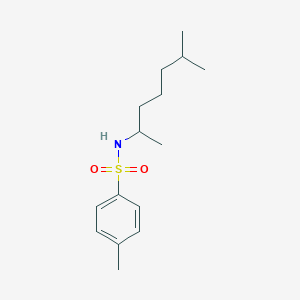
4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime, also known as MOF, is a chemical compound that has been widely used in scientific research. MOF is a fluorescent probe that can be used to detect various metal ions and has been utilized in many applications, including bioimaging, environmental monitoring, and disease diagnosis.
作用機序
The mechanism of action of 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime involves the coordination of metal ions to the carbonyl and morpholine groups in the molecule. This coordination results in a change in the electronic structure of the molecule, leading to the emission of fluorescence. The selectivity of 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime for different metal ions is determined by the size and charge of the metal ion and the coordination environment of the molecule.
Biochemical and Physiological Effects:
4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime has been shown to have low toxicity and minimal effects on biological systems. However, the long-term effects of 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime exposure on human health are still unknown and require further investigation.
実験室実験の利点と制限
One of the main advantages of 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime is its high selectivity for metal ions, which allows for the detection of specific metal ions in complex samples. 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime is also easy to use and can be applied in a variety of experimental settings.
However, 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime has some limitations in lab experiments. The sensitivity of 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime to environmental factors, such as pH and temperature, can affect its performance in different experimental conditions. The synthesis of 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime can also be challenging, and the yield of the compound can vary depending on the reaction conditions.
将来の方向性
There are many future directions for the use of 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime in scientific research. One potential application is in disease diagnosis, where 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime could be used to detect metal ion imbalances associated with various diseases, such as Alzheimer's disease and cancer.
4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime could also be used as a tool for studying metal ion regulation in biological systems. The development of new 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime derivatives with enhanced selectivity and sensitivity for specific metal ions could further expand the applications of 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime in scientific research.
Conclusion:
In conclusion, 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime is a valuable tool for detecting metal ions in scientific research. Its unique fluorescent properties and high selectivity for metal ions have made it a valuable tool for bioimaging, environmental monitoring, and disease diagnosis. The development of new 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime derivatives and further investigation into its long-term effects on human health will continue to expand the applications of 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime in scientific research.
合成法
The synthesis of 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime involves the reaction of 4-carbonyl-9H-fluorene and morpholine in the presence of hydroxylamine hydrochloride. The resulting compound is then purified using column chromatography. The yield of 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime can be increased by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学的研究の応用
4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime has been widely used in scientific research due to its unique fluorescent properties. It can selectively bind to various metal ions, including copper, iron, and zinc, and emit a strong fluorescence signal upon binding. This property has made 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime a valuable tool for detecting metal ions in biological systems, environmental samples, and industrial processes.
One of the most significant applications of 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime is in bioimaging. 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime can be used to visualize metal ions in living cells and tissues, providing valuable information on metal ion distribution and regulation in biological systems. 4-(4-morpholinylcarbonyl)-9H-fluoren-9-one oxime has also been used in environmental monitoring to detect heavy metal pollution in water and soil samples.
特性
IUPAC Name |
[(9E)-9-hydroxyiminofluoren-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(20-8-10-23-11-9-20)15-7-3-6-14-16(15)12-4-1-2-5-13(12)17(14)19-22/h1-7,22H,8-11H2/b19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUZWVKNAQOFOL-HTXNQAPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)C2=CC=CC\3=C2C4=CC=CC=C4/C3=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(9E)-9-(hydroxyimino)-9H-fluoren-4-yl](morpholin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanamine](/img/structure/B5917830.png)
![N-[3-(diethylamino)propyl]-4-ethoxybenzamide](/img/structure/B5917834.png)

![N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5917854.png)
![methyl 2-{5-bromo-2-[(2-chlorobenzoyl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5917864.png)
![2,5-bis(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5917870.png)

![5-[(5-bromo-3-tert-butyl-2-hydroxybenzylidene)amino]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5917889.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-6-methylnicotinohydrazide](/img/structure/B5917892.png)
![N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide](/img/structure/B5917908.png)
![N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5917921.png)

![1-(4-fluorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917933.png)
![N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B5917940.png)